4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate
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Overview
Description
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate typically involves the reaction of 4,7-dimethyl-2-oxo-2H-chromen-5-yl with 6-[(tert-butoxycarbonyl)amino]hexanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized coumarin derivatives .
Scientific Research Applications
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of fluorescent probes and sensors due to its coumarin backbone.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate involves its interaction with specific molecular targets. The coumarin moiety can intercalate with DNA, inhibiting the activity of enzymes such as DNA gyrase and topoisomerase. This leads to the disruption of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may modulate various signaling pathways involved in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl: Known for its antimicrobial and anti-inflammatory properties.
7-Hydroxy-4-methylcoumarin: Used as a fluorescent probe and in drug design.
4,7-Dimethyl-2-oxo-2H-chromen-5-yl (2S)-2-{[(benzyloxy)carbonyl]amino}butanoate: Similar structure with potential biological activities.
Uniqueness
4,7-Dimethyl-2-oxo-2H-chromen-5-yl 6-[(tert-butoxycarbonyl)amino]hexanoate is unique due to its specific substitution pattern and the presence of the tert-butoxycarbonyl-protected amino group. This structural feature enhances its stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C22H29NO6 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C22H29NO6/c1-14-11-16(20-15(2)13-19(25)28-17(20)12-14)27-18(24)9-7-6-8-10-23-21(26)29-22(3,4)5/h11-13H,6-10H2,1-5H3,(H,23,26) |
InChI Key |
DAXFMEBBACAOPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCCCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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